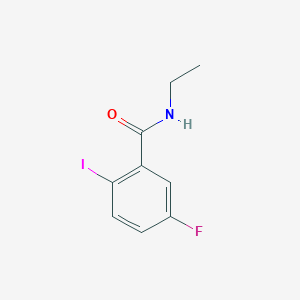

N-ethyl-5-fluoro-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

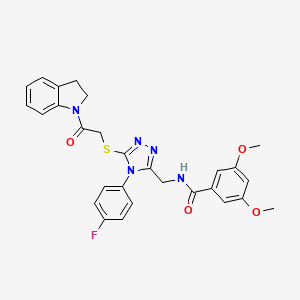

N-ethyl-5-fluoro-2-iodobenzamide is a chemical compound with the formula C9H9FINO . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of N-ethyl-5-fluoro-2-iodobenzamide consists of a benzamide core with a fluoro and an iodo substituent . The exact 3D structure would require more detailed spectroscopic data.Scientific Research Applications

Fluorescent Indicators for Biochemical Studies

N-ethyl-5-fluoro-2-iodobenzamide derivatives have been utilized as fluorescent indicators, specifically designed for the study of cytosolic free Ca2+ in various biological contexts. These compounds offer improved fluorescence properties over predecessors, such as quin2, providing brighter fluorescence and greater selectivity for Ca2+ over other divalent cations. This enhancement facilitates their use in intracellular applications, including single cells, adherent cell layers, or bulk tissues, where precise measurement of Ca2+ is crucial (Grynkiewicz, Poenie, & Tsien, 1985).

Imaging Agents for Cancer and Neurological Disorders

Compounds structurally related to N-ethyl-5-fluoro-2-iodobenzamide have been explored as imaging agents in cancer diagnosis. For instance, derivatives have been employed in sigma receptor scintigraphy to visualize primary breast tumors in humans. These imaging agents selectively bind to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neurotransmitter Receptor Studies

Derivatives of N-ethyl-5-fluoro-2-iodobenzamide have also been synthesized for the study of neurotransmitter receptors, such as the 5-HT1A receptor, using positron emission tomography (PET). These compounds provide valuable tools for researching serotonergic neurotransmission, which has implications for understanding and treating various psychiatric and neurological disorders (Plenevaux et al., 2000).

Chemical Synthesis and Medicinal Chemistry

In the field of chemical synthesis, N-ethyl-5-fluoro-2-iodobenzamide and its analogs have been used as intermediates in the synthesis of complex molecules. For example, iron-catalyzed, fluoroamide-directed C-H fluorination strategies have been developed, leveraging compounds like N-ethyl-5-fluoro-2-iodobenzamide for the selective introduction of fluorine atoms into organic molecules. This method showcases the utility of these compounds in developing novel synthetic routes that are both efficient and environmentally friendly (Groendyke, AbuSalim, & Cook, 2016).

Mechanism of Action

properties

IUPAC Name |

N-ethyl-5-fluoro-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDRCGFYZLBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-fluoro-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2666582.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)

![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)

![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)